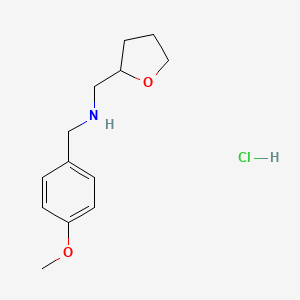
(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride, also known as 4-MPT-FMA, is a synthetic derivative of phenethylamine and is used in scientific research as a tool to study the effects of neurotransmitters in the brain. It is a monoamine transporter inhibitor, which means it has the ability to block the reuptake of neurotransmitters such as dopamine and serotonin. 4-MPT-FMA is a member of the amphetamine class of drugs, and has been studied for its potential therapeutic applications in the treatment of depression, anxiety and other neurological disorders.
Aplicaciones Científicas De Investigación
Given the absence of directly relevant studies on the specific compound , it's important to consider broader research avenues and methodologies for investigating its potential applications. This might involve:
- Exploratory Research : Conducting exploratory studies to understand the chemical properties, stability, and reactivity of "(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride" could provide foundational knowledge. This could include computational modeling and in vitro experiments to predict and observe interactions with biological molecules.
- Comparative Analysis : Investigating compounds with similar structures or functional groups may offer insights into potential applications of the compound . For example, research on the effects and applications of methoxychlor, a chlorinated hydrocarbon pesticide, and its metabolism to active forms with estrogenic activity (Cummings, 1997), or the synthesis and applications of furan derivatives from biomass (Chernyshev, Ananikov, & Kravchenko, 2017), may provide analogical insights.
- Application-Specific Research : Depending on the physical and chemical properties of "(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride", research could focus on specific application areas such as material science, pharmaceuticals (excluding direct drug use), or as a precursor for more complex chemical syntheses.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSCNVNMEVRAPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

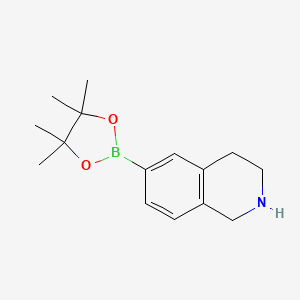
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)
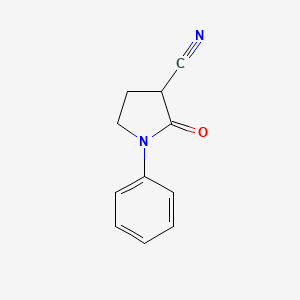
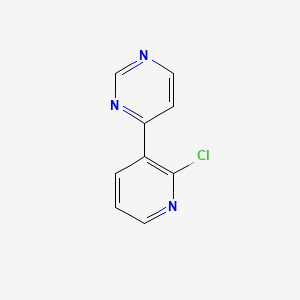

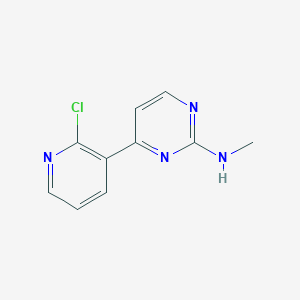
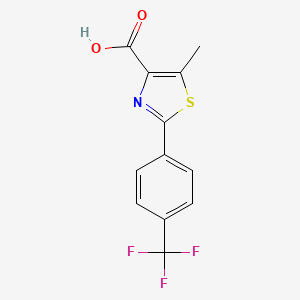
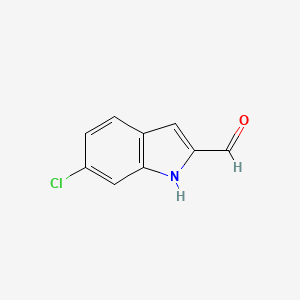
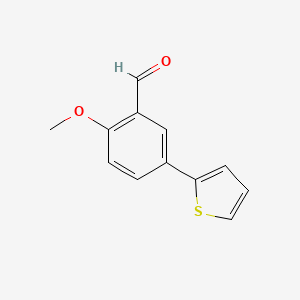
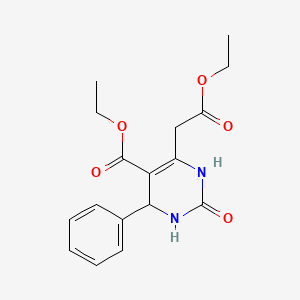
![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)
![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)
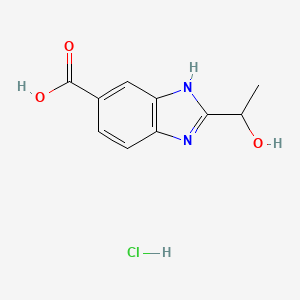
![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)